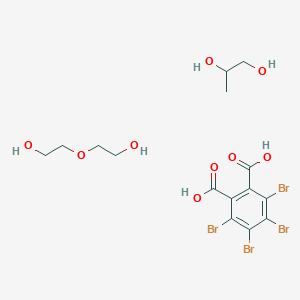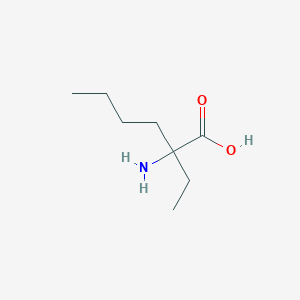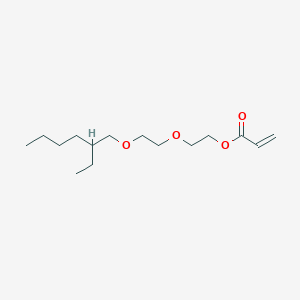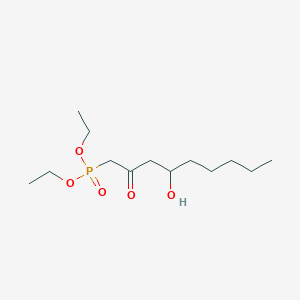![molecular formula C20H24O4 B039320 5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione CAS No. 113122-50-2](/img/structure/B39320.png)
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Descripción general
Descripción
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione is a complex organic compound . It is available for purchase from various chemical suppliers. More detailed information about this compound, including its characteristics, safety, usage, and more can be found in the MSDS/SDS .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The name suggests that it is a pentacyclic compound, meaning it contains five rings . More detailed structural information, including its molar weight, SMILES code, and IUPAC name, can be found in various chemical databases .Aplicaciones Científicas De Investigación
Complex Polycyclic Skeletons : A study by Lu et al. (2007) identified a newly found alkaloid with a complex polycyclic skeleton, emphasizing the structural complexity and potential biological relevance of such compounds.
Reactivity Studies : Research by Brown, Burge, and Collins (1984) explored the reactivity of similar compounds, contributing to the understanding of chemical behaviors and potential applications in synthetic chemistry.
Dehydration and Structural Transformations : The work of Falshaw and Franklinos (1984) focused on dehydration reactions and structural transformations, offering insights into chemical processes that could be relevant for various synthetic applications.
Synthesis of Cyclobutenediones : Xu et al. (1991) conducted a study on the synthesis of substituted cyclobutenediones, highlighting the versatility of compounds like 3-ethenyl-4-methoxycyclobutene-1,2-dione in synthesizing a variety of other ring systems. This study sheds light on the potential synthetic utility of related compounds (Xu et al., 1991).
Synthesis and Conversion to Other Compounds : Research by Liu et al. (2003) on dimethyl squarate and its conversion to related compounds, including 3-ethenyl-4-methoxycyclobutene-1,2-dione, underscores the significance of these compounds in synthetic chemistry.
Face Selectivity in Diels-Alder Additions : Meerpoel et al. (1994) studied the face selectivity of Diels-Alder additions to similar compounds, providing valuable information for synthetic strategies involving such reactions (Meerpoel et al., 1994).
Conformational Analysis : A study by Grützmacher and Neumann (1993) on the conformation of methylated metacyclophan-10-enes offers insights into the stereochemical aspects of similar compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-4-17(2)7-6-13-12(10-17)14(21)20(23)15-18(3,16(22)24-20)8-5-11-9-19(11,13)15/h4,10-11,13,15,23H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENFFEBXHXPBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)C(=O)C3(C4C25CC5CCC4(C(=O)O3)C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921001 | |
| Record name | 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myrocin C | |
CAS RN |
113122-50-2 | |
| Record name | Myrocin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113122502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)



![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
